molecular formula C15H18N2O3S2 B6703918 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B6703918
M. Wt: 338.4 g/mol
InChI Key: AJUBBMSCAAXRPY-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiophene ring, a dioxolane ring, and a thiazole ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-8-6-11(10(3)21-8)9(2)17-13(18)12-7-16-14(22-12)15-19-4-5-20-15/h6-7,9,15H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUBBMSCAAXRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(C)NC(=O)C2=CN=C(S2)C3OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents can be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving thiophene and thiazole derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and thiazole derivatives, such as:

  • N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1,3-thiazole-5-carboxamide
  • 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide

Uniqueness

What sets N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

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